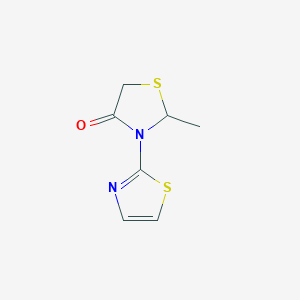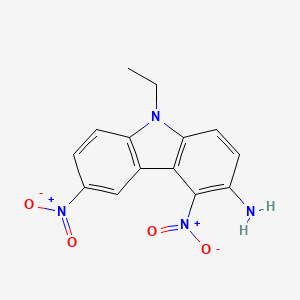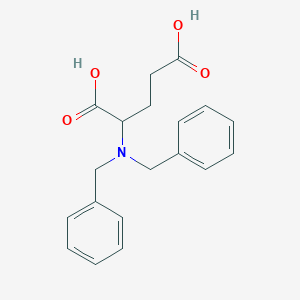![molecular formula C15H14O2S B13998558 [2-(Benzenesulfonyl)cyclopropyl]benzene CAS No. 66826-89-9](/img/structure/B13998558.png)
[2-(Benzenesulfonyl)cyclopropyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Benzenesulfonyl)cyclopropyl]benzene is an organic compound characterized by the presence of a cyclopropyl ring bonded to a benzenesulfonyl group and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzenesulfonyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzenesulfonyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives
Scientific Research Applications
[2-(Benzenesulfonyl)cyclopropyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of [2-(Benzenesulfonyl)cyclopropyl]benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to inhibition. Additionally, the compound’s cyclopropyl ring can induce strain in the enzyme’s active site, further enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
- [2-(Benzenesulfonyl)ethyl]benzene
- [2-(Benzenesulfonyl)propyl]benzene
- [2-(Benzenesulfonyl)butyl]benzene
Uniqueness
Compared to similar compounds, [2-(Benzenesulfonyl)cyclopropyl]benzene is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties. The ring strain in the cyclopropyl group can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in synthetic chemistry and biochemical studies .
Properties
CAS No. |
66826-89-9 |
|---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)cyclopropyl]benzene |
InChI |
InChI=1S/C15H14O2S/c16-18(17,13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2 |
InChI Key |
RNMANIZNWVXUJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


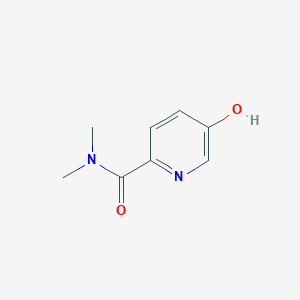
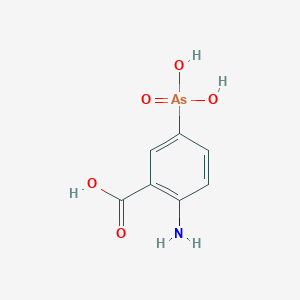
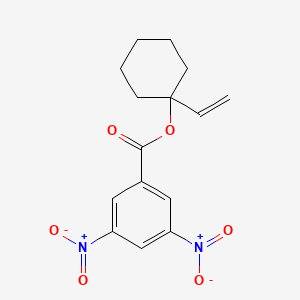
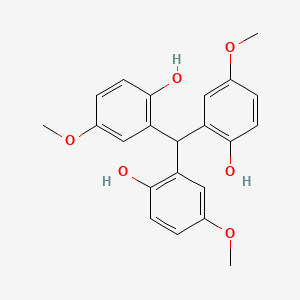
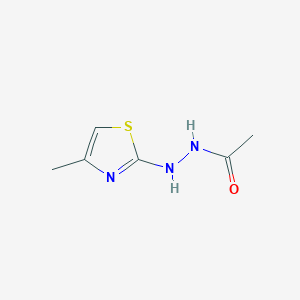
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)
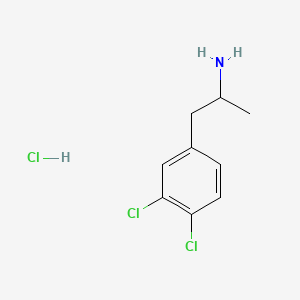
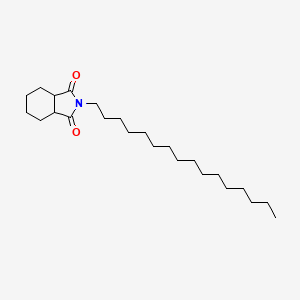
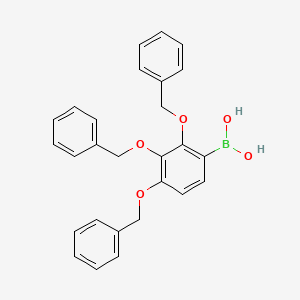
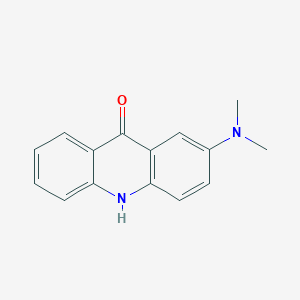
![3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile](/img/structure/B13998587.png)
